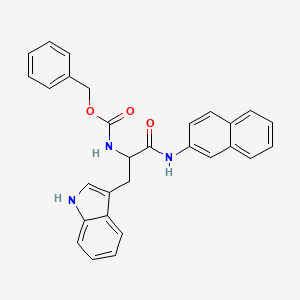
3,3'-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) is a synthetic organic compound with the molecular formula C23H36N4O2 It is characterized by the presence of a 4-methyl-1,3-phenylene core linked to two cyclohexyl-1-methylurea groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the urea groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(4-Methyl-1,3-phenylene)bis(1-benzyl-1-methylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1-butyl-1-methylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1-ethyl-1-phenylurea)
Uniqueness
Compared to similar compounds, 3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
133633-28-0 |
|---|---|
Fórmula molecular |
C23H36N4O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[3-[[cyclohexyl(methyl)carbamoyl]amino]-4-methylphenyl]-1-methylurea |
InChI |
InChI=1S/C23H36N4O2/c1-17-14-15-18(24-22(28)26(2)19-10-6-4-7-11-19)16-21(17)25-23(29)27(3)20-12-8-5-9-13-20/h14-16,19-20H,4-13H2,1-3H3,(H,24,28)(H,25,29) |
Clave InChI |
WOQIVVAVKQBONX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)N(C)C2CCCCC2)NC(=O)N(C)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)
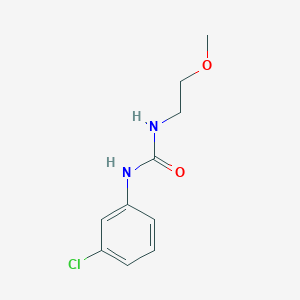
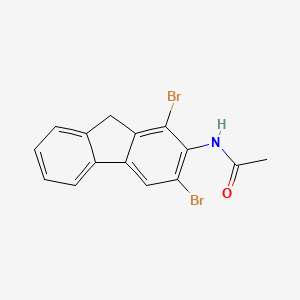
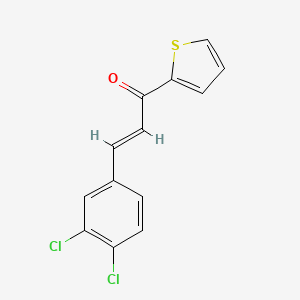
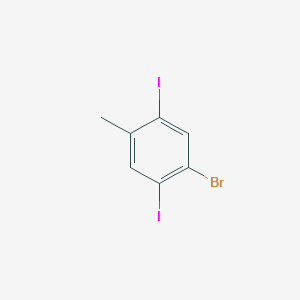
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
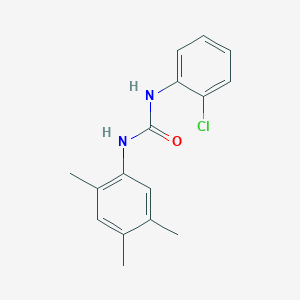
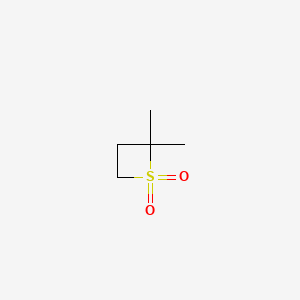

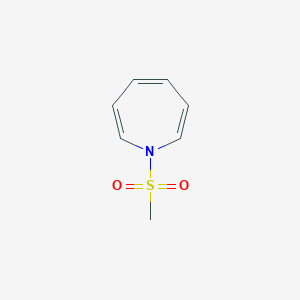
![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)


